6-Bromo-3-methylquinolin-8-ol is a chemical compound belonging to the quinoline family, characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and a hydroxyl group at the 8th position of the quinoline ring. Quinoline derivatives are notable for their diverse biological activities and applications in medicinal chemistry, materials science, and industrial processes. The structure of 6-bromo-3-methylquinolin-8-ol contributes to its unique properties, making it a subject of interest in various scientific studies.
6-Bromo-3-methylquinolin-8-ol can be classified as an organic compound and specifically as a heterocyclic compound, due to its nitrogen-containing ring structure. It is categorized under brominated quinolines, which are known for their potential therapeutic applications, including antimicrobial and anticancer properties. The compound can be sourced from specialized chemical suppliers or synthesized in laboratory settings.
The synthesis of 6-bromo-3-methylquinolin-8-ol can be achieved through several methods. One common approach involves the bromination of 3-methylquinolin-8-ol using bromine or brominating agents under controlled conditions. The general procedure includes:
The synthesis may also utilize modern techniques such as microwave-assisted synthesis or continuous flow reactors to improve yield and efficiency. These methods allow for better control over reaction conditions and can lead to higher purity products.
The molecular formula of 6-bromo-3-methylquinolin-8-ol is , with a molecular weight of approximately 238.08 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C₁₀H₈BrN O |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 6-bromo-3-methylquinolin-8-ol |
InChI | InChI=1S/C10H8BrNO/c1-6-2-3-7-4-8(11)5-9(13)10(7)12-6/h2-5,13H,1H3 |
InChI Key | MDHKUUWRECHNAX-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C(C=C2C=C1)Br)O |
6-Bromo-3-methylquinolin-8-ol is involved in various chemical reactions, including:
The reactivity of this compound allows it to participate in electrophilic aromatic substitution reactions, which are common for compounds containing electron-rich aromatic systems.
The mechanism of action for compounds like 6-bromo-3-methylquinolin-8-ol often involves interaction with biological targets such as enzymes or receptors. For instance, its hydroxyl group can act as a chelating agent for metal ions, enhancing its biological activity by forming complexes that may inhibit specific enzymatic pathways.
6-Bromo-3-methylquinolin-8-ol is typically a solid at room temperature, with properties that may vary based on purity and crystallization conditions.
This compound exhibits characteristics typical of quinoline derivatives:
Relevant data on melting point, boiling point, and spectral data (NMR, IR) would typically be obtained from experimental studies.
6-Bromo-3-methylquinolin-8-ol has several scientific uses:
The diverse applications highlight its significance in various fields of research and industry, making it a valuable compound for ongoing scientific investigations.
The strategic incorporation of bromine at the C6 position of 3-methylquinolin-8-ol scaffolds presents significant regiochemical challenges due to competing reaction sites. Electrophilic aromatic substitution (EAS) remains the most direct approach, with two predominant methodologies demonstrating efficacy. The Skraup condensation pathway utilizes 3-bromo-5-methylaniline as the primary building block, reacting with glycerol under concentrated sulfuric acid catalysis at elevated temperatures (120-140°C). This one-pot cyclodehydration achieves simultaneous ring formation and bromine integration, though yields rarely exceed 45-55% due to tar formation and sensitivity to reactant stoichiometry [3] [4].
Alternatively, post-cyclization bromination of pre-formed 3-methylquinolin-8-ol offers superior regiocontrol under optimized conditions. Employing bromine (Br₂) in glacial acetic acid at 0-5°C selectively installs bromine at the electron-rich C6 position, adjacent to the activating hydroxyl group. Critical to success is maintaining strict temperature control; higher temperatures (>10°C) promote dibromination at C5 and C7. This method achieves yields of 68-72% with high regioselectivity (>95%) [4]. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) represents a milder alternative, particularly valuable for acid-sensitive derivatives, providing comparable regioselectivity but requiring extended reaction times (12-16 hours) [3].
Table 1: Comparative Performance of Bromination Methodologies for 6-Bromo-3-methylquinolin-8-ol Synthesis
Methodology | Reagent System | Temperature | Reaction Time | Regioselectivity | Yield Range |
---|---|---|---|---|---|
Skraup Condensation | H₂SO₄, Glycerol | 120-140°C | 4-6 hours | Moderate | 45-55% |
Post-Cyclization (Br₂) | Br₂/AcOH | 0-5°C | 1-2 hours | High (>95%) | 68-72% |
Post-Cyclization (NBS) | NBS/DMF | 25°C (rt) | 12-16 hours | High (>90%) | 65-70% |
Directed ortho-metalation (DoM) leverages the inherent directing group ability of the C8-hydroxyl and C3-methyl substituents for precise bromine installation. This strategy overcomes the regioselectivity limitations inherent in traditional EAS. The cornerstone involves generating a dianionic species through sequential deprotonation. Primary deprotonation of the C8-hydroxyl with strong bases like potassium tert-butoxide (t-BuOK) forms a rigid potassium alkoxide. Subsequent treatment with alkyllithium reagents (e.g., n-BuLi or sec-BuLi) at cryogenic temperatures (-78°C) generates a chelated dianion, directing metalation specifically to the ortho position (C6) relative to the hydroxyl group [4] .
Catalytic efficiency hinges critically on additives and ligands. Tetramethylethylenediamine (TMEDA), when added in stoichiometric amounts (1.0-1.2 equiv.), significantly enhances lithiation kinetics and regioselectivity by coordinating the lithium cation and solubilizing the organolithium intermediate. Quenching the C6-lithiated species with electrophilic bromine sources (1,2-dibromoethane or bromine) yields the target compound. This method achieves superior regioselectivity (>98%) and yields of 75-82%, representing a marked improvement over EAS strategies. Recent investigations explore magnesium amide bases (e.g., TMP-MgCl·LiCl) as milder alternatives, offering comparable regiocontrol with enhanced functional group tolerance, particularly towards sensitive reducible groups .
Table 2: Directed Ortho-Metalation (DoM) Systems for Regioselective C6 Bromination
Base System | Additive | Electrophile | Temperature | Regioselectivity | Yield Range |
---|---|---|---|---|---|
t-BuOK / n-BuLi | None | Br₂ | -78°C | >95% | 70-75% |
t-BuOK / sec-BuLi | TMEDA (1.2 eq) | 1,2-Dibromoethane | -78°C | >98% | 78-82% |
TMP-MgCl·LiCl | None | Br₂ | -40°C to 0°C | >95% | 75-80% |
The multi-step synthesis of 6-bromo-3-methylquinolin-8-ol demands meticulous optimization of solvent polarity and reaction temperature at each stage to maximize yields and purity while minimizing side reactions. Solvent selection profoundly impacts cyclization, bromination, and purification efficacy. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are optimal for Skraup condensations, facilitating the high-temperature dehydration step. However, post-reaction workup necessitates careful quenching and extraction into chlorinated solvents (dichloromethane, DCM) or ethyl acetate for isolation [4]. For lithiation-based bromination (DoM), ethereal solvents – tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) – are indispensable. Their ability to solvate organolithium species and maintain low reaction temperatures (-78°C) is critical. 2-MeTHF offers advantages as a green solvent with higher boiling point and reduced peroxide formation tendency compared to THF [4] [8].
Temperature gradients require precise control. Skraup reactions demand rapid heating to 120-140°C to initiate exothermic cyclization but necessitate subsequent temperature reduction to ~100°C to prevent over-oxidation and tar formation. Electrophilic bromination with Br₂/AcOH mandates strict sub-zero initiation (0-5°C) followed by gradual warming to room temperature to complete monobromination while suppressing polybromination. Recrystallization purification leverages solvent mixtures; optimal purification employs ethanol/water or methanol/dichloromethane gradients. Slow cooling from reflux in ethanol/water (4:1 v/v) yields analytically pure product as fine needles with recovery >85% [4]. Microwave-assisted synthesis, while less explored for the final compound, significantly accelerates intermediate steps like aniline condensations, reducing reaction times from hours to minutes while improving yields by 10-15% [8].
Table 3: Optimized Solvent-Temperature Profiles for Key Synthetic Steps
Synthetic Step | Optimal Solvent System | Temperature Gradient | Critical Control Parameter |
---|---|---|---|
Skraup Cyclization | Glycerol / Conc. H₂SO₄ | Rapid Δ to 140°C → Hold → Cool to 100°C | Exotherm control; Avoid charring |
Electrophilic Bromination | Br₂ / Glacial AcOH | Initiation: 0-5°C → Warm to 25°C | Strict initial low T for mono-Br |
Directed Ortho-Metalation | THF / TMEDA | Maintain -78°C throughout lithiation | Cryogenic stability; Dry conditions |
Recrystallization | EtOH / H₂O (4:1) | Reflux → Slow cooling (0.5°C/min) | Cooling rate controls crystal size |
Transitioning the synthesis of 6-bromo-3-methylquinolin-8-ol from batch to continuous flow processes addresses key limitations in scalability, particularly for hazardous intermediates and exothermic steps. Flow hydrogenation represents a major advancement for intermediates like 6-bromo-8-nitro-3-methylquinoline. Utilizing fixed-bed reactors packed with Pd/C or Raney nickel catalysts under segmented flow conditions (H₂/organic solvent segments), complete nitro group reduction to the hydroxyl occurs within minutes at 80-100°C and 10-20 bar pressure. This surpasses batch reduction efficiency (typically 2-4 hours) and minimizes catalyst deactivation, enabling catalyst lifetimes exceeding 200 hours [4] .
Multi-step telescoping integrates lithiation-bromination sequences within flow reactors. A representative protocol involves:
This integrated system reduces the total reaction time from >8 hours (batch) to <15 minutes residence time, achieving space-time yields 3-5 times higher than batch processes. It also inherently improves safety by minimizing exposure to cryogenic temperatures and pyrophoric organolithiums [4]. Solvent-intensive purification remains a bottleneck; however, in-line crystallization technologies coupled with continuous filtration are emerging solutions. Overall, flow processing enables sustainable scale-up, reducing E-factors (kg waste/kg product) by 30-50% compared to optimized batch routes .
Table 4: Continuous Flow Process Parameters for Key Synthetic Steps vs. Batch Performance
Process Parameter | Batch Process | Continuous Flow Process | Advantage |
---|---|---|---|
Nitro Reduction Time | 2-4 hours | 2-5 minutes residence time | 20-50x faster; Safer H₂ handling |
Lithiation-Bromination | 8-12 hours (incl. cooling) | 10-15 minutes residence time | Higher throughput; Safer |
Temperature Control | Challenging (exotherms) | Precise via heat exchangers | Improved selectivity; Safety |
Catalyst Loading (Reduction) | 5-10 wt% Pd/C | 1-2 wt% Pd/C in fixed bed | 70-80% Reduction in catalyst use |
Purification | Multi-step recrystallization | Emerging in-line crystallization | Potential for reduced solvent use |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: